molecular formula C16H15N3O B11801161 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11801161
M. Wt: 265.31 g/mol
InChI Key: MTXXZLXSZJOUDG-UHFFFAOYSA-N
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Description

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an aniline moiety attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2,5-dimethylbenzohydrazide with an appropriate nitrile in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The aniline group can be introduced through subsequent substitution reactions.

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

    Biology: Research has explored the compound’s potential as a fluorescent probe due to its ability to emit light under specific conditions. This makes it useful in imaging and diagnostic applications.

    Medicine: The compound’s structure has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit promising biological activity.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific derivative and its intended use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

2-(3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline can be compared with other oxadiazole derivatives, such as:

    2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline: This compound lacks the dimethyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity.

    2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)aniline: The presence of a single methyl group on the phenyl ring can lead to different steric and electronic effects compared to the dimethyl-substituted compound.

    2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline: The position of the methyl groups on the phenyl ring can influence the compound’s properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C16H15N3O/c1-10-7-8-11(2)13(9-10)15-18-16(20-19-15)12-5-3-4-6-14(12)17/h3-9H,17H2,1-2H3

InChI Key

MTXXZLXSZJOUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC=CC=C3N

Origin of Product

United States

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